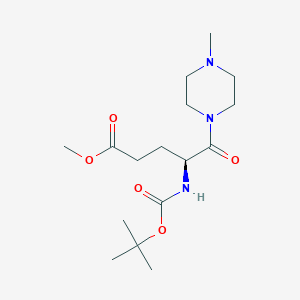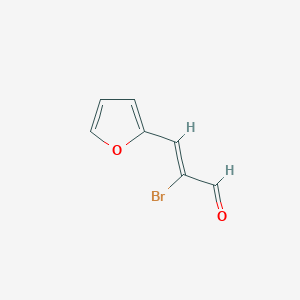
(Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde is an organic compound that features a bromine atom, a furan ring, and an acrylaldehyde moiety. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde typically involves the bromination of a precursor compound containing a furan ring and an acrylaldehyde group. Common synthetic routes may include:
Bromination of 3-(furan-2-yl)acrylaldehyde: This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and cost-effective processes. These may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalytic Methods: Employing catalysts to improve reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Furan-2-carboxylic acid or 3-(furan-2-yl)acrylic acid.
Reduction: 3-(furan-2-yl)propanol or 3-(furan-2-yl)propane.
Substitution: 2-Azido-3-(furan-2-yl)acrylaldehyde.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Reactivity Studies: Investigated for their reactivity and mechanism in various organic reactions.
Biology
Biological Activity: Potential antimicrobial, antifungal, or anticancer properties due to the presence of the furan ring and aldehyde group.
Medicine
Drug Development: Explored as potential lead compounds in the development of new pharmaceuticals.
Industry
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and aldehyde group are key functional groups that contribute to its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Bromo-3-(furan-2-yl)acrylaldehyde: The geometric isomer with different spatial arrangement.
3-(Furan-2-yl)acrylaldehyde: Lacks the bromine atom, leading to different reactivity.
2-Bromo-3-(thiophen-2-yl)acrylaldehyde: Contains a thiophene ring instead of a furan ring.
Uniqueness
(Z)-2-Bromo-3-(furan-2-yl)acrylaldehyde is unique due to the presence of both the bromine atom and the furan ring, which confer specific reactivity and potential biological activity. Its geometric configuration (Z) also influences its chemical behavior and interactions.
Propiedades
Fórmula molecular |
C7H5BrO2 |
|---|---|
Peso molecular |
201.02 g/mol |
Nombre IUPAC |
(Z)-2-bromo-3-(furan-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5BrO2/c8-6(5-9)4-7-2-1-3-10-7/h1-5H/b6-4- |
Clave InChI |
SERXLKLDISTZAO-XQRVVYSFSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C(/C=O)\Br |
SMILES canónico |
C1=COC(=C1)C=C(C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


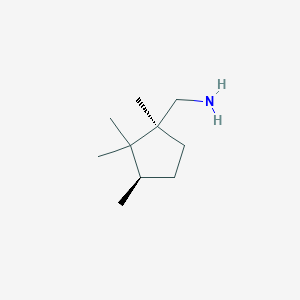
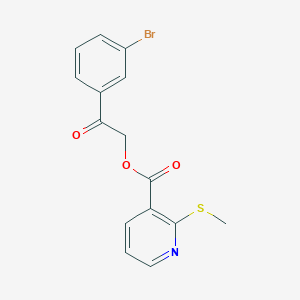
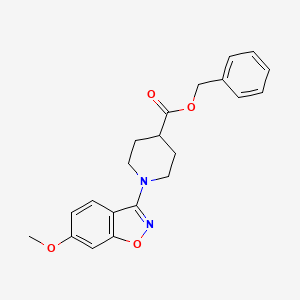
![3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B13360096.png)

![N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360108.png)
![methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13360120.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360126.png)
![1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13360131.png)
![(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile](/img/structure/B13360137.png)
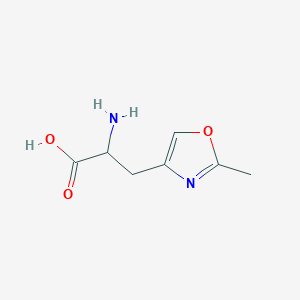
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360142.png)
